4'-C-Fluoro-Adenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

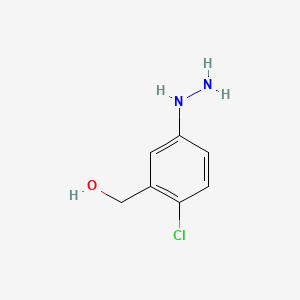

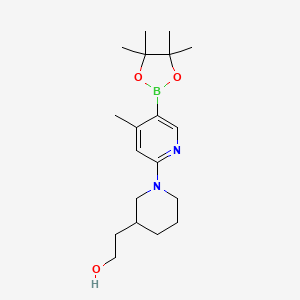

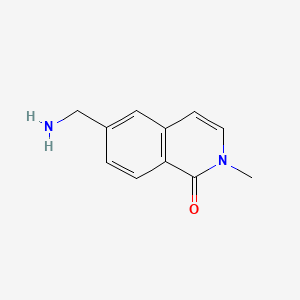

4’-C-Fluoroadenosine is a prominent pharmaceutical compound with immense potential in the biomedical sector . It functions as a remarkable treatment strategy against a multitude of diseases . Its paramount role lies in impeding DNA synthesis, hence showcasing a significant anti-tumor effect, particularly in cancer therapy . It has also exhibited promising outcomes concerning the management of viral infections, notably hepatitis C .

Synthesis Analysis

The synthesis of 4’-C-Fluoroadenosine involves the exploration of 4′-fluoro-nucleosides as a privileged motif for nucleoside-based therapeutics . The conversion of the primary iodine to an alcohol was achieved with mCPBA and was followed by a global deprotection using sodium carbonate in methanol .Molecular Structure Analysis

The molecular formula of 4’-C-Fluoroadenosine is C10H12FN5O4 . It contains a fluorine atom located at the 4′-position of its ribose ring . The structural and optical properties of four adenine analogues have been investigated using theoretical calculations .Chemical Reactions Analysis

The conditions of transglycosylation reactions catalyzed by E. coli nucleoside phosphorylases have been analyzed, and the optimal conditions for the formation of various nucleosides were determined . Under the optimized conditions of transglycosylation reaction, fluorine-containing derivatives of N6-benzyl-2’-deoxyadenosine were obtained starting from the corresponding ribonucleosides .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-C-Fluoroadenosine are similar to those of other fluorous compounds . Fluorous compounds exhibit unique spectroscopic properties such as broad absorption and narrow emission spectra, high extinction coefficients, high quantum yields (QY), photostability, and large surface area .Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-10(1-17)6(19)5(18)9(20-10)16-3-15-4-7(12)13-2-14-8(4)16/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t5-,6+,9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTNWXWYIDVBLZ-MLTZYSBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(CO)F)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@](O3)(CO)F)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-C-Fluoroadenosine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B580454.png)

![tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B580455.png)